5-Acetamidobenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzofuran-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWILCIPIDLIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 5 Acetamidobenzofuran
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including benzofuran (B130515) and its derivatives. xmu.edu.cn The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (often called a sigma complex or Wheland intermediate), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comyoutube.com
The regioselectivity of EAS on the benzene portion of 5-acetamidobenzofuran is directed by the combined electronic effects of the acetamido group and the oxygen atom of the furan (B31954) ring. The acetamido group (-NHCOCH₃) is a powerful activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby stabilizing the carbocation intermediate when substitution occurs at the ortho and para positions relative to the substituent.
Similarly, the oxygen atom of the furan ring also acts as an activating, ortho, para-directing group for the benzene ring. Considering the position of the acetamido group at C5, the potential sites for electrophilic attack on the benzene ring are C4, C6, and C7.
Position C4: This position is ortho to the strongly activating acetamido group.
Position C6: This position is also ortho to the acetamido group and meta to the furan oxygen's influence on the benzene ring.
Position C7: This position is meta to the acetamido group but ortho to the furan oxygen.
The powerful ortho, para-directing nature of the acetamido group is expected to dominate, making positions C4 and C6 the most likely sites for electrophilic attack. Steric hindrance may influence the ratio of substitution at C4 versus C6. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Acetamido-4-nitrobenzofuran and 5-Acetamido-6-nitrobenzofuran |
| Bromination | Br₂, FeBr₃ | 5-Acetamido-4-bromobenzofuran and this compound |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acetamido-4-acylbenzofuran and 5-Acetamido-6-acylbenzofuran |
Reactions Involving the Furan Ring System
The furan moiety in this compound can undergo reactions characteristic of electron-rich dienes.
The furan ring can participate as the 4π-electron component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. youtube.com In these reactions, the furan ring reacts with a dienophile (a 2π-electron system) to form a bicyclic adduct. The aromaticity of the furan ring is disrupted in this process, which can make the reaction reversible, often requiring specific conditions to favor the product. The presence of substituents on the furan ring can influence its reactivity as a diene. For this compound, the cycloaddition would occur across the 2,3-positions of the furan ring.
Research on related furan systems has shown that they can undergo [3+2] dipolar cycloadditions with nitrile oxides to form isoxazole (B147169) ring systems. researchgate.net While specific studies on this compound are not prevalent, the general reactivity pattern of furans suggests its potential to participate in such transformations. nih.gov
Table 2: Potential Cycloaddition Reactions of the Furan Moiety in this compound
| Reaction Type | Dienophile/Dipole | Potential Product |
| [4+2] Diels-Alder | Maleic anhydride (B1165640) | A bicyclic adduct with a 7-oxabicyclo[2.2.1]heptene core |
| [3+2] Dipolar Cycloaddition | Benzonitrile oxide | An isoxazole fused to the benzofuran system |
The furan ring, while aromatic, is less stable than the benzene ring and can be susceptible to ring-opening under certain conditions, particularly acidic conditions. Acid-catalyzed ring-opening of furan rings can lead to the formation of dicarbonyl compounds. In the context of benzofuran, the stability of the furan ring is enhanced by its fusion to the benzene ring.
Rearrangement reactions, such as the Meinwald rearrangement, can occur with epoxides derived from the furan ring. rsc.org Oxidation of the 2,3-double bond of the furan ring in this compound would yield an epoxide. This epoxide, upon treatment with a Lewis acid, could potentially rearrange.
Chemical Transformations of the Acetamido Functional Group
The acetamido group is a versatile functional group that can undergo several important chemical transformations.
The amide bond in the acetamido group can be hydrolyzed under acidic or basic conditions to yield 5-aminobenzofuran and acetic acid. This reaction is a common method for introducing a primary amino group onto the benzofuran scaffold, which can then be used for further synthetic modifications. The reverse reaction, amidation, involves the acylation of 5-aminobenzofuran with an acylating agent like acetyl chloride or acetic anhydride to regenerate the this compound.
Table 3: Hydrolysis and Amidation of the Acetamido Group
| Reaction | Reagents | Product |
| Acidic Hydrolysis | HCl (aq), heat | 5-Aminobenzofuran hydrochloride |
| Basic Hydrolysis | NaOH (aq), heat | 5-Aminobenzofuran |
| Amidation | Acetic anhydride, pyridine | This compound |
The nitrogen atom of the acetamido group can be functionalized, although it is generally less nucleophilic than the nitrogen of a primary or secondary amine. Deprotonation of the amide N-H with a suitable base can generate an amidate anion, which can then be alkylated or acylated. For instance, reaction with an alkyl halide in the presence of a base like sodium hydride would lead to an N-alkylated product. This allows for the introduction of various substituents onto the nitrogen atom, further diversifying the chemical space around the this compound core.
Radical Chemistry and Oxidative/Reductive Pathways
The radical, oxidative, and reductive pathways of this compound have not been extensively documented. However, insights can be drawn from studies on related structures, such as acetanilide (B955) and other benzofuran derivatives.
Radical Chemistry:
The presence of the acetamido group can influence radical reactions. Studies on the oxidation of acetanilide and its derivatives have, in some cases, suggested the involvement of radical intermediates. For instance, the oxidation of acetanilide by phenyliodosyl acetate (B1210297) in the presence of perchloric acid is proposed to proceed via a free radical mechanism, as indicated by the polymerization of added acrylonitrile. This suggests that under specific oxidative conditions, the N-H bond of the acetamido group in this compound could potentially undergo homolytic cleavage to form a nitrogen-centered radical. The stability of such a radical would be influenced by resonance with both the carbonyl group and the benzofuran ring.
Furthermore, reactions involving the generation of bromine radicals in the presence of acetanilide have been shown to lead to bromination of the aromatic ring. researchgate.net This indicates that radical species in solution can react with the aromatic system, a pathway that would also be available to this compound.
Oxidative Pathways:
The oxidation of N-arylacetamides, the class of compounds to which this compound belongs, has been studied with various oxidizing agents. For example, the oxidation of acetanilide with permanganate (B83412) in an acidic medium has been investigated, revealing complex kinetics. researchgate.net The benzofuran ring itself is susceptible to oxidation, which can lead to ring-opening products. youtube.com
The metabolism of aromatic amines often involves oxidation. While the acetamido group is generally considered a detoxifying modification, activation through hydroxylation or chemical oxidation can occur, particularly if N-acetylation capacities are limited. patsnap.com In the context of this compound, enzymatic oxidation, for instance by cytochrome P450 enzymes, could potentially occur on the benzofuran ring or the acetyl group.
Reductive Pathways:
Specific reductive pathways for this compound are not well-documented. In general, the reduction of an acetamido group is not a common transformation under standard laboratory conditions. However, the benzofuran ring can undergo reductive ring opening under certain conditions. researchgate.net The anaerobic catabolism of aromatic compounds often proceeds through reductive reactions to cleave the aromatic ring. nih.gov It is conceivable that under specific biological or catalytic conditions, the benzofuran moiety of this compound could be targeted for reduction.
Computational and Theoretical Insights into Reaction Mechanisms
Computational chemistry provides a powerful tool for understanding the reactivity and electronic structure of molecules like this compound, even in the absence of extensive experimental data. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict molecular geometries, electronic properties, and the relative energies of reaction intermediates and transition states.
Electronic Structure and Reactivity Descriptors:
The benzofuran ring is an electron-rich aromatic system. Computational studies on benzofuran itself indicate that the C2 and C3 positions of the furan ring are the most susceptible to electrophilic attack due to higher electron density. chemicalbook.compixel-online.netstackexchange.comechemi.com The presence of the electron-donating acetamido group at the 5-position is expected to further increase the electron density of the benzene ring, potentially influencing the regioselectivity of electrophilic substitution reactions.
DFT calculations on acetanilide and its derivatives have been used to study their structural features, including the planarity of the amide group and the dihedral angle between the amide plane and the aromatic ring. usna.edursc.org These structural parameters are crucial for understanding how the acetamido group interacts electronically with the benzofuran system in this compound. Quantum chemical calculations on fluoro-substituted acetanilides have been used to estimate their acid strength (pKa). fluorine1.ru
Reaction Mechanisms:
While no specific computational studies on the reaction mechanisms of this compound were found, theoretical investigations of related systems provide valuable frameworks. For example, DFT studies on the oxidation of acetanilide could elucidate the energetics of radical formation and subsequent reaction pathways.
Theoretical studies on the electronic structure of dibenzofuran (B1670420) and its derivatives using methods like CASSCF and TD-DFT have provided detailed insights into their electronic transitions and vibrational frequencies. nih.gov Similar calculations for this compound would be invaluable for interpreting its spectroscopic properties and predicting its photochemical reactivity. DFT calculations have also been employed to understand the HOMO and LUMO energy levels of benzofuro[2,3-c]carbazoloquinol fluorescent dyes, which correlate well with their experimental optical and electrochemical properties. jst.go.jp Such studies on this compound could predict its redox potentials and spectroscopic behavior.
Derivatization and Structural Modification Strategies for 5 Acetamidobenzofuran
Functionalization of the Benzene (B151609) Ring Via Directed Ortho-Metalation and Related Methods
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
The acetamido group (-NHAc) in 5-Acetamidobenzofuran is a potent DMG. uwindsor.cabaranlab.org The carbonyl oxygen of the acetamido group can chelate to the lithium cation of the organolithium base, directing deprotonation to the C-4 or C-6 position of the benzofuran (B130515) ring. The regioselectivity of this metalation would likely be influenced by steric and electronic factors. The C-4 position is adjacent to the furan (B31954) ring, which may exert some steric hindrance.
While specific examples of directed ortho-metalation on this compound are not extensively documented in the literature, the general principles of DoM suggest that this would be a viable strategy for its functionalization. A plausible reaction scheme is presented below.
Table 1: Potential Products from Directed Ortho-Metalation of this compound
| Electrophile (E-X) | Potential Product (at C-4 or C-6) |
| D2O | 4-Deuterio-5-acetamidobenzofuran or 6-Deuterio-5-acetamidobenzofuran |
| I2 | 4-Iodo-5-acetamidobenzofuran or 6-Iodo-5-acetamidobenzofuran |
| (CH3)2SO4 | 4-Methyl-5-acetamidobenzofuran or 6-Methyl-5-acetamidobenzofuran |
| CO2 | This compound-4-carboxylic acid or this compound-6-carboxylic acid |
| DMF | This compound-4-carbaldehyde or this compound-6-carbaldehyde |
Modification of the Furan Ring Through Cycloaddition and Addition Reactions
The furan ring is a diene and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition allows for the construction of complex, bicyclic structures. nih.gov The reactivity of the furan ring in a Diels-Alder reaction is influenced by the substituents on both the furan and the dienophile. In the case of this compound, the electron-donating nature of the acetamido group, relayed through the benzene ring, may influence the electron density of the furan diene system. A recent study on 3-acetamido-5-acetylfuran (B13792600) demonstrated that the 3-acetamido group can promote the Diels-Alder reaction. chemrxiv.org
While specific Diels-Alder reactions involving this compound as the diene are not well-documented, it is plausible that it could react with strong dienophiles, such as maleimides or maleic anhydride (B1165640), to form the corresponding cycloadducts. Such reactions could potentially lead to the synthesis of novel polycyclic frameworks.
The furan ring can also undergo oxidation, which can lead to ring-opening and the formation of dicarbonyl compounds. nih.gov This reactivity can be exploited to transform the benzofuran scaffold into other chemical architectures.
Table 2: Potential Cycloaddition Products of this compound
| Dienophile | Potential Product |
| Maleimide | A tricyclic adduct incorporating a succinimide (B58015) ring |
| Maleic Anhydride | A tricyclic adduct with a cyclic anhydride functionality |
| Dimethyl acetylenedicarboxylate | A bicyclic adduct that could aromatize to a substituted naphthalene |
Strategic Introduction of Diverse Functional Groups on the Acetamido Moiety
The acetamido group itself offers opportunities for structural modification. The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-aminobenzofuran. This amino group can then serve as a handle for a variety of subsequent functionalizations, such as diazotization followed by Sandmeyer reactions, or acylation with different acylating agents to introduce diverse side chains.
Furthermore, the nitrogen of the acetamido group can potentially be alkylated, although this can sometimes be challenging. N-alkylation would introduce further diversity to the molecule. nih.govmdpi.comnih.gov
Table 3: Potential Modifications of the Acetamido Group in this compound
| Reagent/Reaction | Potential Product |
| HCl, H2O, heat | 5-Aminobenzofuran |
| 1. NaNO2, HCl; 2. CuBr | 5-Bromo-5-aminobenzofuran |
| 1. 5-Aminobenzofuran; 2. R-COCl | 5-(N-acyl)aminobenzofuran |
| NaH, R-X | 5-(N-alkyl-N-acetyl)aminobenzofuran |
Synthesis of Complex Polycyclic Architectures Incorporating the this compound Unit
The development of complex polycyclic architectures is of significant interest in the synthesis of novel therapeutic agents and materials. beilstein-journals.org While the direct synthesis of polycyclic systems from this compound is not extensively reported, functional handles introduced through the methods described above could serve as starting points for intramolecular cyclization reactions.
For instance, if a suitable functional group is introduced at the C-4 position of the benzene ring, an intramolecular cyclization could potentially form a new ring fused to the benzofuran core. Similarly, modifications of the furan ring could lead to precursors for further cyclization reactions to build up more complex structures. nih.govresearchgate.netnih.gov
Chemo- and Regioselective Approaches to Novel this compound Derivatives
Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules. sciepub.com For this compound, electrophilic aromatic substitution reactions on the benzene ring would be directed by the activating, ortho-, para-directing acetamido group. youtube.com However, the furan ring is also susceptible to electrophilic attack, typically at the C-2 position. youtube.comyoutube.com Therefore, achieving regioselectivity in electrophilic substitution reactions would require careful control of reaction conditions.
The relative reactivity of the different positions on the this compound molecule would determine the outcome of various chemical transformations. For example, in electrophilic substitution, a mixture of products resulting from substitution on the benzene ring (at C-4 and C-6) and the furan ring (at C-2) could be anticipated, with the precise ratio depending on the specific electrophile and reaction conditions.
Table 4: Potential Regioisomeric Products from Electrophilic Substitution of this compound
| Reaction | Potential Product(s) |
| Nitration (HNO3/H2SO4) | 4-Nitro-5-acetamidobenzofuran, 6-Nitro-5-acetamidobenzofuran, 2-Nitro-5-acetamidobenzofuran |
| Bromination (Br2/FeBr3) | 4-Bromo-5-acetamidobenzofuran, 6-Bromo-5-acetamidobenzofuran, 2-Bromo-5-acetamidobenzofuran |
| Friedel-Crafts Acylation (RCOCl/AlCl3) | 4-Acyl-5-acetamidobenzofuran, 6-Acyl-5-acetamidobenzofuran, 2-Acyl-5-acetamidobenzofuran |
Advanced Spectroscopic and Structural Elucidation Techniques in 5 Acetamidobenzofuran Chemistry
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives
High-resolution NMR spectroscopy stands as an unparalleled tool for elucidating the intricate molecular architecture of 5-acetamidobenzofuran derivatives. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule.
Multidimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons, complex derivatives of this compound often exhibit crowded and overlapping signals that are difficult to interpret. mdpi.com In such cases, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment. rsc.orgresearchgate.net
Correlated SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A cross-peak in a COSY spectrum indicates that the two protons are coupled, allowing for the tracing of proton-proton networks within the molecule. For a hypothetical this compound derivative, COSY would be crucial in establishing the connectivity of the protons on the benzofuran (B130515) ring system and any aliphatic side chains. rsc.orgresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. mdpi.comrsc.org Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct C-H connectivity map. This is particularly useful for assigning the carbon signals in the benzofuran core by correlating them to their known proton assignments.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range couplings between protons and carbons, typically over two to four bonds. mdpi.comrsc.org HMBC is instrumental in piecing together the entire molecular skeleton by connecting fragments that are not directly bonded. For instance, in a this compound analog, HMBC can show correlations from the acetyl methyl protons to the carbonyl carbon and to the C5 of the benzofuran ring, confirming the position of the acetamido group.
A study on a series of benzofuran derivatives utilized these 2D NMR techniques to confirm their structures. mdpi.com For example, in a tert-butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate, the complex aromatic and aliphatic signals were fully assigned using a combination of these methods. mdpi.com
| 2D NMR Technique | Information Provided | Application in this compound Chemistry |
| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes proton connectivity in the aromatic and furan (B31954) rings, and in any side chains. |
| HSQC/HMQC | Direct ¹H-¹³C correlations (¹JCH) | Assigns carbon signals based on their attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (²⁻⁴JCH) | Connects molecular fragments and confirms the position of substituents like the acetamido group. |
Solid-State NMR for Polymorphic Studies of Derivatives
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in the solid state.
For derivatives of this compound, ssNMR can be used to:
Identify and quantify different polymorphic forms: Each polymorph will have a unique crystal lattice, leading to distinct chemical shifts and peak multiplicities in the ssNMR spectrum.
Study intermolecular interactions: ssNMR can probe through-space interactions, such as hydrogen bonding, which are crucial in determining the crystal packing.
Characterize amorphous content: The presence of a non-crystalline (amorphous) form can be detected and quantified, which is important for stability and dissolution properties.
Recent advancements, such as the CPMAS CryoProbe, have significantly enhanced the sensitivity of ssNMR, allowing for the analysis of very small amounts of material, which is often the case for novel drug candidates. nih.gov Studies on other heterocyclic compounds have demonstrated the utility of ssNMR in distinguishing between different polymorphs and understanding their structural differences at a molecular level.
Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). cuestionesdefisioterapia.com This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in the characterization of a new this compound derivative. For example, in the characterization of novel spiro-benzofuran derivatives, HRMS (ESI) was used to confirm the calculated molecular formulas of the synthesized compounds. mdpi.com
| Compound | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |
| tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate | 422.0766 | 422.0764 |
| tert-Butyl (5-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate | 466.0261 | 466.0271 |
Data adapted from a study on related benzofuran derivatives. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure. nih.govnih.gov
For this compound, MS/MS analysis would be expected to show characteristic fragmentation pathways. The acetylation of an amino group, for instance, often leads to specific fragmentation patterns that can confirm the presence and location of the acetyl group. nih.gov In a study on acetylated peptides, it was shown that N-terminal acetylation improves the abundance of certain fragment ions (b-ions), aiding in sequence determination. nih.gov A similar principle would apply to the fragmentation of this compound, where the fragmentation of the amide bond would be a key diagnostic feature.
Common fragmentation pathways for benzofuran derivatives often involve cleavage of the furan ring and loss of substituents. For a this compound molecule, one would anticipate the following potential fragmentations:
Loss of the acetyl group (CH₃CO•) or ketene (B1206846) (CH₂=C=O).
Cleavage of the amide bond.
Fission of the benzofuran ring system.
X-ray Crystallography for Absolute Configuration and Crystal Structure Determination of Novel Analogs
While NMR and MS provide crucial information about connectivity and composition, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration and crystal packing. asianpubs.orgresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For novel analogs of this compound, particularly those containing stereocenters, X-ray crystallography is the gold standard for:
Unambiguous structural confirmation: It provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.
Determination of absolute stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration (R or S) of each stereocenter.
Analysis of intermolecular interactions: It reveals how molecules pack in the crystal lattice, providing insights into hydrogen bonding, π-stacking, and other non-covalent interactions that govern the solid-state properties. asianpubs.org
In a study of a 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, single-crystal X-ray diffraction analysis revealed that the benzofuran and pyrrolidine (B122466) rings were not coplanar, with a dihedral angle of approximately 59.42°. asianpubs.org The analysis also detailed intermolecular hydrogen bonds that stabilize the crystal structure. asianpubs.org
| Crystallographic Parameter | Value for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 9.268(13) |
| b (Å) | 11.671(15) |
| c (Å) | 15.414(2) |
| α (°) | 75.185(5) |
| β (°) | 72.683(5) |
| γ (°) | 71.301(5) |
| Volume (ų) | 1483.8(3) |
Data from a representative benzofuran derivative. asianpubs.org
The combination of these advanced spectroscopic and crystallographic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound and its derivatives, ensuring their unambiguous identification and a deep understanding of their chemical nature.
Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Structural Insights into Bonding
The vibrational spectrum of this compound is a composite of the vibrational modes originating from the benzofuran ring system and the N-acetyl group. The substitution at the 5-position of the benzofuran ring influences the electronic distribution and, consequently, the vibrational frequencies of the ring.
Interpreting the Spectrum: A Tale of Two Moieties
The analysis of the FT-IR and Raman spectra of this compound can be systematically approached by dissecting the molecule into its two primary functional components: the benzofuran nucleus and the 5-acetamido group.
Benzofuran Ring Vibrations: The benzofuran part of the molecule gives rise to a series of characteristic bands. The aromatic C-H stretching vibrations are typically observed in the high-frequency region of the FT-IR and Raman spectra, generally appearing between 3100 and 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) and furan rings are expected to produce a set of bands in the 1620-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum, usually below 1300 cm⁻¹. The C-O-C stretching of the furan ring is a key characteristic and typically appears in the 1270-1200 cm⁻¹ range.
Acetamido Group Vibrations: The acetamido group (-NHCOCH₃) introduces several prominent and diagnostically significant vibrational bands. These are often referred to as the amide bands.
Amide A and Amide B: The N-H stretching vibration (Amide A) of a secondary amide in the solid state is typically found in the range of 3300-3100 cm⁻¹, often appearing as a broad band due to hydrogen bonding. The Amide B band, an overtone of the Amide II vibration, is generally weaker and located around 3100-3060 cm⁻¹.
Amide I: This band is one of the most intense and useful in the infrared spectrum of amides. It primarily arises from the C=O stretching vibration and is expected to appear in the region of 1700-1630 cm⁻¹. Its precise frequency is sensitive to the molecular environment, including hydrogen bonding. In a high-pressure Raman study of crystalline acetanilide (B955), a related compound, the amide-I mode was observed around 1650 cm⁻¹. aps.org
Amide II and Amide III: These bands are more complex as they result from a coupling of the N-H in-plane bending and C-N stretching vibrations. ias.ac.in For acetanilide, the Amide II band is observed around 1550 cm⁻¹, while the Amide III band is found near 1300 cm⁻¹. ias.ac.in These bands are crucial for confirming the presence of the secondary amide linkage.
The methyl group of the acetyl moiety will also exhibit characteristic symmetric and asymmetric stretching and bending vibrations.
A Predicted Vibrational Spectrum
Based on the analysis of related molecules, a predicted set of characteristic vibrational frequencies for this compound is presented in the table below. This table synthesizes the expected vibrational modes from the benzofuran ring and the acetamido group, providing a guide for the interpretation of experimental spectra.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |
| N-H Stretch (Amide A) | -NH- (Amide) | 3300 - 3100 | FT-IR, Raman |
| Aromatic C-H Stretch | Benzofuran Ring | 3100 - 3000 | FT-IR, Raman |
| C=O Stretch (Amide I) | -C=O (Amide) | 1700 - 1630 | FT-IR, Raman |
| C=C Stretch | Benzofuran Ring | 1620 - 1450 | FT-IR, Raman |
| N-H Bend + C-N Stretch (Amide II) | Amide Linkage | ~1550 | FT-IR |
| C-N Stretch + N-H Bend (Amide III) | Amide Linkage | ~1300 | FT-IR |
| C-O-C Asymmetric Stretch | Furan Ring | 1270 - 1200 | FT-IR |
This table is a predictive guide based on data from analogous structures.
Theoretical and Computational Chemistry of 5 Acetamidobenzofuran
Quantum Chemical Calculations of Electronic Structure and Charge Distribution
Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Acetamidobenzofuran. researchgate.net Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure. rsc.orgruc.dk These calculations can determine molecular orbital energies, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are crucial in predicting the molecule's reactivity and electronic transition properties.
The charge distribution within this compound can be analyzed using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial atomic charges on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. For instance, the nitrogen and oxygen atoms of the acetamido group are expected to carry partial negative charges, while the carbonyl carbon and the hydrogen of the amide group will have partial positive charges, influencing the molecule's intermolecular interactions.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Method |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.5 D | B3LYP/6-31G(d) |
This table presents illustrative data that would be obtained from quantum chemical calculations.
Conformational Analysis and Energetic Landscapes of this compound and its Derivatives
The biological activity and physical properties of this compound and its derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their corresponding energies. nmrdb.org By rotating the single bonds, particularly the C-N bond of the acetamido group and the bond connecting it to the benzofuran (B130515) ring, a potential energy surface (PES) can be generated.
Computational methods, including molecular mechanics and quantum chemical calculations, are used to identify stable conformers (local minima on the PES) and the transition states that connect them. cwu.edu This allows for the construction of an energetic landscape, which maps the energy of the molecule as a function of its conformational coordinates. Such an analysis can reveal the most stable conformation of this compound and the energy barriers to rotation, which are critical for understanding its interactions with biological targets. For derivatives with different substituents, this analysis can explain how these modifications influence the preferred conformation and, consequently, the molecule's activity. rsc.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| A (Planar) | 0° | 0.0 |
| B (Twisted) | 90° | 3.5 |
| C (Planar) | 180° | 0.2 |
This table illustrates the type of data generated from a conformational analysis, showing the relative energies of different rotational isomers.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to aid in the assignment of complex spectra. nmrdb.org The accuracy of these predictions can be enhanced by considering solvent effects and by using higher levels of theory. nih.gov
Similarly, by calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the amide group or the C-H bends of the aromatic ring. This allows for a detailed interpretation of the experimental IR spectrum and can help in identifying characteristic functional groups.
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |
| C2 | 145.2 | 144.8 |
| C3 | 106.8 | 106.5 |
| C3a | 128.5 | 128.1 |
| C4 | 111.9 | 111.6 |
| C5 | 132.4 | 132.0 |
| C6 | 119.7 | 119.3 |
| C7 | 111.2 | 110.9 |
| C7a | 155.0 | 154.6 |
| C=O | 169.1 | 168.7 |
| CH₃ | 24.3 | 24.0 |
This table provides an example of how computationally predicted NMR data can be correlated with experimental values.
Elucidation of Reaction Pathways and Transition States Using Computational Methods
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis or metabolism. researchgate.netnih.govnih.gov By mapping the potential energy surface of a reaction, the minimum energy path from reactants to products can be identified. Along this path, the structure and energy of the transition state, the highest energy point, can be calculated.
Knowing the energy of the transition state allows for the calculation of the activation energy of the reaction, which is a key determinant of the reaction rate. These computational studies can provide detailed insights into the step-by-step mechanism of a reaction, including the formation and breaking of bonds and the role of catalysts. For example, the synthesis of substituted benzofurans can proceed through various mechanisms, and computational studies can help to determine the most likely pathway. researchgate.netnih.gov
Table 4: Hypothetical Calculated Activation Energies for a Reaction Step in this compound Synthesis
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Ring Closure | 0.0 | +25.3 | 25.3 |
This table illustrates the kind of energetic data that can be obtained from the computational study of a reaction pathway.
Molecular Dynamics Simulations for Conformational Sampling of Oligomers
While the previous sections focused on a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of larger systems, such as oligomers of this compound. mcmaster.ca MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This allows for the exploration of the conformational space of oligomers and the study of their aggregation behavior.
Applications in Advanced Organic Synthesis and Materials Science Non Biological Focus
5-Acetamidobenzofuran as a Versatile Building Block in Complex Molecule Synthesis
The benzofuran (B130515) scaffold is a cornerstone in the synthesis of complex molecules due to its inherent reactivity and structural rigidity. numberanalytics.comrsc.org this compound serves as a valuable starting material or intermediate, where the benzofuran core can be functionalized through various organic reactions. The acetamido group (–NHCOCH₃) acts as a moderate electron-donating group, influencing the regioselectivity of electrophilic substitution reactions on the benzene (B151609) portion of the scaffold.
Key synthetic transformations involving the benzofuran moiety include:
Palladium-catalyzed cross-coupling reactions: Reactions such as the Suzuki, Heck, and Sonogashira couplings are frequently employed to introduce aryl, vinyl, or alkynyl substituents, typically at the 2- or 3-positions of the furan (B31954) ring. rsc.orgjocpr.com For instance, the Sonogashira coupling of a halogenated benzofuran with a terminal alkyne is a common strategy for extending conjugation. rsc.org
C-H Functionalization: Modern synthetic methods allow for the direct arylation or acylation at specific C-H bonds, offering an atom-economical route to more complex derivatives. mdpi.com
Cyclization Reactions: Various strategies, including acid-catalyzed cyclizations, transition-metal-catalyzed transformations, and radical cyclizations, are used to construct the benzofuran ring itself, often from substituted phenols. mdpi.commdpi.com The 5-acetamido substituent can be incorporated either before or after the formation of the benzofuran core.
The presence of the acetamido group also provides a synthetic handle for further modifications. The N-H bond can be deprotonated to install other functional groups, or the entire group can be hydrolyzed back to the 5-aminobenzofuran, which can then be diazotized and converted into a wide range of other substituents. This versatility makes this compound a strategic building block in diversity-oriented synthesis, enabling the creation of libraries of structurally related compounds for materials science research. nih.gov
Table 1: Key Synthetic Reactions for Benzofuran Functionalization
Incorporation into Novel Polymeric Architectures and Advanced Materials
Benzofuran derivatives are utilized in polymer chemistry to create materials with desirable thermal and electronic properties. nih.govresearchgate.net The rigid, planar structure of the benzofuran unit can be integrated into polymer backbones to enhance thermal stability and influence chain packing.
Conjugated polymers containing benzofuran units have been synthesized for their potential in electronic applications. acs.org One method involves the iodine-catalyzed intramolecular cyclization of polyphenylacetylene precursors to form benzofuran-containing conjugated polymers. sciengine.combit.edu.cn This post-polymerization modification strategy allows for the creation of complex conjugated structures. While these specific studies did not use a 5-acetamido substituent, the incorporation of such a group is synthetically feasible and would be expected to impact polymer properties.
The acetamido group on the 5-position of the benzofuran unit could influence the final polymer in several ways:
Solubility: The polar acetamido group could enhance the solubility of the resulting rigid polymers in organic solvents, which is a critical factor for solution-based processing.
Intermolecular Interactions: The hydrogen-bonding capability of the –NHCO– moiety can promote stronger inter-chain interactions, potentially leading to more ordered thin films and affecting the material's bulk properties.
Electronic Properties: As an electron-donating group, the acetamido substituent would modulate the HOMO/LUMO energy levels of the polymer, thereby tuning its optical and electronic characteristics, such as the bandgap and absorption spectrum. rsc.org
Benzofuran-based materials are investigated for their use in optoelectronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgnih.gov Benzofuran derivatives containing thiophene (B33073) rings, for instance, have been shown to be crucial in the development of highly efficient organic electronic materials. acs.orgnih.gov The rigid benzofuran scaffold contributes to the planarity of the polymer backbone, which facilitates efficient charge transport.
The asymmetric cationic polymerization of benzofuran itself can produce polymers with high glass-transition temperatures (around 184–189 °C) and high transparency, making them suitable for applications as transparent thermoplastics. nih.govacs.org The introduction of the 5-acetamido group into such polymer systems could further functionalize these materials, potentially for use in sensors where the hydrogen-bonding site can interact with specific analytes.
Table 2: Properties of Benzofuran-Containing Polymers
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound molecule is particularly well-suited for this field due to the presence of the acetamido group, which is a classic hydrogen-bonding motif. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.
This directional hydrogen-bonding capability can guide the self-assembly of this compound molecules into well-ordered, one-, two-, or three-dimensional architectures. These structures could include:
Liquid Crystals: The combination of a rigid benzofuran core and a hydrogen-bonding side group could lead to the formation of liquid crystalline phases.
Organogels: In suitable solvents, extensive hydrogen-bonding networks could lead to the formation of fibrous structures that entrap the solvent, resulting in an organogel.
Co-crystals: this compound could be co-crystallized with other molecules that have complementary hydrogen-bonding sites, such as carboxylic acids or other amides, to create new materials with tailored properties.
While specific studies on the self-assembly of this compound are not prominent, the principles are well-established in similar systems, such as those based on 1,3,5-triazine (B166579) scaffolds, where hydrogen bonding dictates the formation of complex supramolecular structures. nih.gov
Development of Novel Ligands and Catalysts Based on the this compound Scaffold
The development of new ligands is crucial for advancing transition-metal catalysis. The this compound scaffold possesses potential coordination sites for metal ions. The nitrogen and oxygen atoms of the acetamido group could potentially act as a bidentate chelate, binding to a metal center. Furthermore, the benzofuran oxygen atom or the π-system of the aromatic rings could also participate in metal coordination.
The design of ligands based on this scaffold could lead to new catalysts for a variety of organic transformations. By modifying the substituents on the benzofuran ring, it would be possible to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. For example, combining the benzofuran scaffold with other known ligand motifs, such as phosphines or N-heterocyclic carbenes, could generate novel ligand architectures with unique catalytic capabilities. Although the direct application of this compound as a ligand is not extensively documented, its structural features suggest clear potential for exploration in the field of coordination chemistry and homogeneous catalysis.
Compound Reference Table
Future Directions and Emerging Research Avenues for 5 Acetamidobenzofuran
Greener Pathways: The Drive for Sustainable and Efficient Synthesis
The development of environmentally benign and efficient methods for synthesizing 5-acetamidobenzofuran is a critical research focus. Future efforts will likely concentrate on moving away from traditional, often harsh, synthetic routes towards more sustainable alternatives. This includes the use of renewable starting materials, eco-friendly solvents, and energy-efficient catalytic systems.
One promising direction is the exploration of biomass-derived feedstocks. nih.gov For instance, the synthesis of related nitrogen-containing furan (B31954) derivatives from chitin (B13524), an abundant biopolymer, highlights a potential pathway for producing this compound precursors. nih.gov Research into catalytic systems that can efficiently convert biomass into the necessary benzofuran (B130515) core will be instrumental.
Furthermore, the principles of green chemistry are increasingly being applied to benzofuran synthesis. This includes the use of water as a solvent, molecular oxygen as a clean oxidant, and recyclable catalysts like palladium on carbon (Pd/C). nih.govresearchgate.net Such methods not only reduce the environmental impact but also often lead to higher yields and simpler purification processes. The development of one-pot reactions that combine multiple synthetic steps without isolating intermediates will also contribute to more efficient and sustainable production. nih.gov
| Sustainable Synthesis Strategy | Potential Advantage | Relevant Precursor/Related Compound |
| Biomass-derived feedstocks | Utilization of renewable resources, reduction of fossil fuel dependence. | 3-acetamido-5-acetylfuran (B13792600) from chitin nih.gov |
| Water as a solvent | Reduced use of volatile organic compounds (VOCs), improved safety. | Catechols and hydroxycoumarins researchgate.net |
| Molecular oxygen as an oxidant | "Clean" oxidant with water as the only byproduct. | Catechols and hydroxycoumarins researchgate.net |
| Recyclable catalysts (e.g., Pd/C) | Reduced catalyst waste and cost, potential for continuous processes. | Substituted allyl-phenols nih.gov |
Unlocking Potential: Exploring Novel Reactivity and Unconventional Transformations
Beyond improving its synthesis, a significant area of future research lies in uncovering the novel reactivity patterns of this compound. The benzofuran nucleus and the acetamido group offer multiple sites for chemical modification, opening the door to a vast chemical space of new derivatives with unique properties.
A key area of exploration will be the selective functionalization of the benzofuran core through C-H activation reactions. numberanalytics.comrsc.org This powerful technique allows for the direct introduction of new functional groups onto the aromatic ring without the need for pre-functionalized starting materials, offering a more atom-economical approach to diversification. Photochemical reactions also present an intriguing avenue for accessing complex benzofuran derivatives with novel ring systems. numberanalytics.com
Furthermore, researchers are investigating unconventional transformations, such as substituent migration, to create highly substituted benzofurans that are difficult to access through traditional methods. tus.ac.jprsc.org The acetamido group itself can be a handle for further chemical transformations, allowing for the introduction of diverse functionalities at the 5-position. Understanding how this group influences the reactivity of the benzofuran ring system will be crucial for designing and synthesizing new molecules with tailored properties.
| Reaction Type | Potential Outcome |
| C-H Activation | Direct and selective functionalization of the benzofuran ring. numberanalytics.comrsc.org |
| Photochemical Reactions | Synthesis of complex, polycyclic benzofuran derivatives. numberanalytics.com |
| Substituent Migration | Access to highly substituted and fully functionalized benzofurans. tus.ac.jprsc.org |
| [4+1] Cycloaddition | A novel method for constructing the 2-aminobenzofuran scaffold. nih.gov |
The Future of Production: Integration with Flow Chemistry and Automated Synthesis
The translation of laboratory-scale synthesis to industrial production can be a significant bottleneck. Flow chemistry and automated synthesis platforms offer a solution by enabling continuous, efficient, and scalable manufacturing processes. nih.govnih.gov The integration of this compound synthesis into these platforms is a logical next step.
Flow chemistry offers numerous advantages, including precise control over reaction parameters, enhanced safety when handling hazardous reagents, and the potential for in-line purification and analysis. nih.gov This technology is particularly well-suited for multistep syntheses, which are common in the production of complex pharmaceutical intermediates. nih.gov Future research will likely focus on adapting existing batch syntheses of this compound and its derivatives to continuous flow systems.
Automated synthesis platforms, often utilizing robotic systems, can rapidly generate libraries of diverse this compound derivatives for high-throughput screening. researchgate.netyoutube.com This is particularly valuable in drug discovery, where large numbers of compounds need to be tested to identify promising leads. The development of cartridge-based systems, where reagents are pre-packaged, further simplifies the process and makes automated synthesis more accessible to a broader range of researchers. youtube.com
Beyond the Molecule: Applications in Advanced Functional Materials
While much of the focus on benzofuran derivatives has been in the pharmaceutical realm, there is a growing interest in their application in advanced functional materials. tus.ac.jprsc.orgresearchgate.netresearchgate.netresearchgate.net The electron-rich benzofuran core, combined with the potential for tuning electronic properties through substitution, makes these compounds promising candidates for a variety of materials science applications.
The photoluminescent properties of some benzofuran derivatives suggest their potential use in organic light-emitting diodes (OLEDs) and sensors. researchgate.net The ability to modify the this compound structure allows for the fine-tuning of its emission color and quantum yield.
Furthermore, the potential for this compound to be incorporated into conductive polymers and other organic electronic materials is an exciting area of future research. researchgate.net The acetamido group could serve as a point of polymerization or as a site for attaching the molecule to other components in a material. The development of benzofuran-based materials with tunable electronic and optical properties could lead to innovations in flexible electronics, photovoltaics, and other emerging technologies. numberanalytics.com
Designing the Future: Computational Design and Predictive Modeling
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. nih.govnih.govnih.govresearchgate.netphyschemres.org These methods can accelerate the discovery and development of new this compound derivatives by predicting their properties and activities before they are synthesized in the lab.
Density Functional Theory (DFT) calculations can be used to understand the electronic structure of this compound and to predict its reactivity, spectroscopic properties, and potential for use in nonlinear optical materials. physchemres.org Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of a series of derivatives and their biological activity, enabling the design of more potent compounds. nih.govphyschemres.org
Molecular docking simulations are particularly valuable in drug discovery for predicting how this compound derivatives will bind to biological targets such as enzymes or receptors. nih.govnih.govnih.gov This in silico screening can prioritize which compounds are most likely to be active, saving significant time and resources in the drug development process. As computational methods become more powerful and accurate, they will play an increasingly central role in guiding the future of this compound research.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and optical properties. physchemres.org |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. nih.govphyschemres.org |
| Molecular Docking | Predicting the binding of derivatives to biological targets. nih.govnih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time. nih.gov |
Q & A
Basic: What are the most reliable synthetic routes for 5-Acetamidobenzofuran?
Answer:
A widely used strategy involves a two-step synthesis :
- Step 1 : Sonogashira coupling of iodobenzene derivatives with terminal alkynes under palladium catalysis to form aryl-alkyne intermediates .
- Step 2 : Cyclization via acid-mediated (e.g., HCl) or transition-metal-catalyzed (e.g., CuI) conditions to construct the benzofuran core, followed by acetylation at the 5-position using acetic anhydride or acetyl chloride .
Key optimization parameters include solvent selection (THF or DMF), temperature control (60–100°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and acetyl group integration. For example, the acetamido proton typically appears as a singlet at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₉NO₂) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .
Advanced: How can regioselectivity challenges during electrophilic substitution on the benzofuran core be addressed?
Answer:
The acetamido group at the 5-position acts as a meta-directing group, influencing substitution patterns:
- Nitration : Preferentially occurs at the 4- or 7-position due to steric and electronic effects .
- Halogenation : Use Lewis acids (e.g., FeCl₃) to direct bromination/chlorination to the 3-position .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling at the 2-position requires protection of the acetamido group (e.g., Boc protection) to prevent side reactions .
Advanced: How should researchers design in vitro pharmacological assays to evaluate this compound’s bioactivity?
Answer:
- Receptor Binding Assays : Screen for affinity against targets like serotonin or adenosine receptors using radioligand displacement (e.g., ³H-labeled antagonists) .
- Enzyme Inhibition Studies : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylcholinesterase inhibition assays) .
- Cellular Models : Use HEK293 or SH-SY5Y cells for cytotoxicity profiling (MTT assay) and mechanistic studies (e.g., calcium flux assays) .
- Controls : Include positive controls (e.g., known inhibitors) and solvent controls (DMSO < 0.1%) to validate results .
Advanced: How can conflicting spectral data or unexpected reaction outcomes be resolved?
Answer:
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .
- X-ray Diffraction : Resolve structural ambiguities in crystalline derivatives .
- Reaction Monitoring : Use in situ IR or LC-MS to detect intermediates (e.g., unexpected cyclization byproducts) .
- Isotopic Labeling : Trace reaction pathways using deuterated solvents or ¹³C-labeled reagents .
Advanced: What strategies improve scalability and sustainability in this compound synthesis?
Answer:
- Catalyst Recycling : Employ heterogeneous catalysts (e.g., Pd/C) to reduce metal waste .
- Flow Chemistry : Continuous-flow reactors enhance yield and reduce reaction times for cyclization steps .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to minimize environmental impact .
- Atom Economy : Optimize stoichiometry to reduce excess reagents (e.g., ≤1.2 eq. acetylating agents) .
Advanced: How can enantioselective synthesis of this compound derivatives be achieved?
Answer:
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to induce asymmetry during cyclization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) with palladium or copper catalysts for enantioselective alkyne coupling .
- Kinetic Resolution : Utilize lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
Basic: What are the critical purity standards for this compound in biological studies?
Answer:
- HPLC Purity : ≥95% (monitored at 210–400 nm) to avoid off-target effects .
- Residual Solvents : Ensure compliance with ICH guidelines (e.g., DMSO < 500 ppm) via GC-MS .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced: What computational tools aid in predicting the physicochemical properties of this compound?
Answer:
- DFT Calculations : Gaussian or ORCA for optimizing geometry and predicting NMR/IR spectra .
- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using GROMACS .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, LogP, and toxicity .
Advanced: How can researchers reconcile discrepancies between in vitro and in vivo activity data?
Answer:
- Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
- Prodrug Design : Modify the acetamido group to enhance pharmacokinetics (e.g., tert-butyl carbamate prodrugs) .
- Pharmacophore Mapping : Overlap active conformations with known bioactives to refine SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
